molecular formula C8H10FN B3256830 3-Fluoro-2,6-dimethylaniline CAS No. 27760-78-7

3-Fluoro-2,6-dimethylaniline

Cat. No.: B3256830
CAS No.: 27760-78-7
M. Wt: 139.17 g/mol
InChI Key: BGXOKZJLFZDKAA-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethylaniline: is an aromatic amine with the molecular formula C8H10FN It is characterized by a benzene ring substituted with a fluorine atom at the third position and two methyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-2,6-dimethylaniline involves the reduction of 1-bromo-4-fluoro-3-methyl-2-nitrobenzene. The process typically includes the following steps:

    Reduction: 1-bromo-4-fluoro-3-methyl-2-nitrobenzene is reduced using iron powder in acetic acid at room temperature. The reaction mixture is stirred for one hour, followed by filtration to remove solids. The filtrate is then diluted with water and extracted with ethyl acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,6-dimethylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring influence the reactivity and orientation of electrophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups on the benzene ring.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). Reaction conditions typically involve the use of catalysts such as aluminum chloride or iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation using palladium on carbon are employed.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include reduced derivatives with modified functional groups.

Scientific Research Applications

3-Fluoro-2,6-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The fluorine atom and methyl groups can affect the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    2,6-Dimethylaniline: Lacks the fluorine atom, resulting in different reactivity and applications.

    3-Fluoroaniline: Lacks the methyl groups, affecting its chemical properties and uses.

    2,4-Dimethylaniline: Has methyl groups at different positions, leading to variations in reactivity and applications.

Uniqueness: 3-Fluoro-2,6-dimethylaniline is unique due to the presence of both fluorine and methyl groups on the benzene ring. This combination influences its chemical reactivity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

3-fluoro-2,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXOKZJLFZDKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301855
Record name 3-Fluoro-2,6-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27760-78-7
Record name 3-Fluoro-2,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27760-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2,6-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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